molecular formula C16H15ClF2N2O3 B5430261 N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea

Cat. No. B5430261
M. Wt: 356.75 g/mol
InChI Key: HRYPYIBWZIGGKY-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(4-methoxyphenoxy)ethyl]urea, commonly known as CF9, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. CF9 is a potent inhibitor of plant growth, making it a valuable tool for crop management. In addition, CF9 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of CF9 is not fully understood, but it is believed to inhibit plant growth by interfering with cell division. CF9 has been shown to inhibit the activity of tubulin, a protein that is involved in cell division. In addition, CF9 has been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action of CF9 in inhibiting inflammation is not well understood, but it is believed to involve the inhibition of inflammatory cytokines.
Biochemical and Physiological Effects:
CF9 has been shown to have various biochemical and physiological effects. In plants, CF9 inhibits cell division, resulting in stunted growth and reduced biomass. In cancer cells, CF9 induces apoptosis, leading to cell death. CF9 has also been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

CF9 has several advantages for lab experiments. It is a potent inhibitor of plant growth, making it a valuable tool for crop management. CF9 also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, CF9 has some limitations for lab experiments. It is a synthetic compound, which may limit its applicability in certain fields. In addition, the mechanism of action of CF9 is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CF9. One potential direction is to further investigate the mechanism of action of CF9 in inhibiting plant growth and inducing apoptosis in cancer cells. This could lead to the development of more effective inhibitors of plant growth and anti-cancer drugs. Another potential direction is to investigate the potential applications of CF9 in other fields, such as biotechnology and materials science. CF9 has been shown to exhibit unique properties, such as its ability to inhibit plant growth, which could be useful in the development of new materials or biotechnological applications. Overall, CF9 is a promising compound that has the potential to have significant applications in various fields of scientific research.

Synthesis Methods

The synthesis of CF9 involves the reaction of 2-chloro-4,5-difluoroaniline with 2-(4-methoxyphenoxy)ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified through column chromatography. The yield of CF9 is typically around 60-70%, and the compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

CF9 has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. In agriculture, CF9 has been shown to be a potent inhibitor of plant growth, making it a valuable tool for crop management. CF9 has been shown to inhibit the growth of various plant species, including wheat, rice, and soybean. In addition, CF9 has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. CF9 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CF9 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-[2-(4-methoxyphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3/c1-23-10-2-4-11(5-3-10)24-7-6-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYPYIBWZIGGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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